Et Br Pyr-2-COOE can serve as a valuable precursor for the synthesis of diverse pyrrole-based compounds, which are a class of nitrogen-containing heterocyclic molecules with diverse applications in medicinal chemistry, materials science, and organic electronics. The presence of the bromine substituent allows for further functionalization through various chemical reactions, enabling the creation of complex and diverse pyrrole derivatives. [Source: "Ethyl 4-bromopyrrole-2-carboxylate" on Sigma-Aldrich, ]
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 218.05 g/mol. It features a pyrrole ring with a bromine substituent at the 4-position and an ethyl ester at the 2-position. The compound is characterized by its unique structure, which allows for various chemical transformations, making it a valuable intermediate in organic synthesis. The SMILES representation of this compound is CCOC(=O)c1cc(Br)c[nH]1
.
Research indicates that derivatives of ethyl 4-bromo-1H-pyrrole-2-carboxylate exhibit significant biological activities:
Several methods are employed for the synthesis of ethyl 4-bromo-1H-pyrrole-2-carboxylate:
Ethyl 4-bromo-1H-pyrrole-2-carboxylate serves various applications in different fields:
Studies focusing on the interactions of ethyl 4-bromo-1H-pyrrole-2-carboxylate with biological systems have indicated:
Ethyl 4-bromo-1H-pyrrole-2-carboxylate shares structural similarities with several compounds. Here are some notable comparisons:
Compound Name | Similarity | Unique Features |
---|---|---|
Methyl 4-bromo-1H-pyrrole-2-carboxylate | 0.96 | Methyl group instead of ethyl; may affect solubility |
4-Bromo-1H-pyrrole-2-carboxylic acid | 0.86 | Lacks ethyl ester; more acidic character |
Ethyl 5-formyl-1H-pyrrole-2-carboxylate | 0.79 | Contains an aldehyde group; different reactivity |
Methyl 3-Bromopyrrole-2-carboxylate | 0.89 | Bromine at a different position; alters reactivity |
Ethyl 1H-pyrrole-2-carboxylate | 0.81 | No bromine substituent; simpler structure |
The uniqueness of ethyl 4-bromo-1H-pyrrole-2-carboxylate lies primarily in its specific bromo substitution and ethoxy group, which enhances its reactivity and versatility in synthetic applications compared to similar compounds.
Irritant